MJC13 (MJC13) is a novel small molecule identified through a modified receptor-mediated reporter assay in yeast while screening a diversified natural compound library. [] It functions as an androgen receptor (AR) antagonist, specifically targeting the AR BF3 surface. [, ] MJC13 exhibits potential for the treatment of hormone-refractory prostate cancer (HRPC) and potentially castrate-resistant prostate cancer (CRPC) by inhibiting the activity of the androgen receptor. [, , , , , , ]
MJC13 functions as a surface-directed antagonist of the androgen receptor (AR). [] Its mechanism of action involves binding to the AR BF3 surface, [, ] which disrupts the normal functioning of the receptor.
By interfering with these processes, MJC13 effectively blocks AR signaling, leading to the inhibition of prostate cancer cell proliferation. [, , , , , , , ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: